molecular formula C7H8FNO2S B1457334 3-Fluoro-5-methylbenzene-1-sulfonamide CAS No. 1384429-42-8

3-Fluoro-5-methylbenzene-1-sulfonamide

Cat. No.: B1457334
CAS No.: 1384429-42-8
M. Wt: 189.21 g/mol
InChI Key: RMTMZIARFLDIKQ-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a fluorine atom at position 3 and a methyl group at position 5, with a sulfonamide (-SO₂NH₂) functional group at position 1. Sulfonamides are widely studied for their pharmacological applications, particularly as enzyme inhibitors (e.g., carbonic anhydrase) and antimicrobial agents. The fluorine atom enhances electronegativity and metabolic stability, while the methyl group contributes to lipophilicity, influencing membrane permeability and binding interactions .

Properties

IUPAC Name

3-fluoro-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTMZIARFLDIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501285022
Record name Benzenesulfonamide, 3-fluoro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-42-8
Record name Benzenesulfonamide, 3-fluoro-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384429-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 3-fluoro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 3-fluoro-5-methylbenzene-1-sulfonamide primarily follows a two-step process:

  • Step 1: Chlorosulfonation of 3-fluoro-5-methylbenzene to yield 3-fluoro-5-methylbenzene-1-sulfonyl chloride.
  • Step 2: Conversion of the sulfonyl chloride to the sulfonamide by reaction with ammonia or an amine.

Preparation of 3-Fluoro-5-methylbenzene-1-sulfonyl Chloride

The sulfonyl chloride intermediate is conventionally prepared via chlorosulfonation of the aromatic compound. The reaction typically involves:

  • Reagents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as the sulfonating and chlorinating agents.
  • Conditions: Controlled temperature (often 0–50 °C) to avoid overreaction or decomposition; reaction time varies depending on scale and reagents.
  • Mechanism: Electrophilic aromatic substitution where the sulfonyl chloride group attaches to the benzene ring at the 1-position.

The presence of electron-withdrawing fluorine and electron-donating methyl groups influences regioselectivity and reactivity, favoring substitution at the 1-position sulfonylation.

Conversion to 3-Fluoro-5-methylbenzene-1-sulfonamide

The sulfonyl chloride intermediate is then reacted with ammonia or an amine nucleophile to form the sulfonamide:

  • Reagents: Ammonia (NH3) in aqueous or alcoholic solution or primary/secondary amines for substituted sulfonamides.
  • Conditions: Typically performed at ambient to moderate temperatures (0–50 °C) with stirring; sometimes in the presence of a base to neutralize released HCl.
  • Mechanism: Nucleophilic substitution where the amine attacks the sulfonyl chloride carbon, displacing chloride and forming the sulfonamide bond.

Representative Preparation Protocol

Step Reagents/Conditions Description
1 3-Fluoro-5-methylbenzene + chlorosulfonic acid Chlorosulfonation at 0–50 °C to form 3-fluoro-5-methylbenzene-1-sulfonyl chloride
2 3-Fluoro-5-methylbenzene-1-sulfonyl chloride + NH3 (aqueous or alcoholic) Amination at 0–30 °C to yield 3-fluoro-5-methylbenzene-1-sulfonamide

Alternative and Catalytic Methods

Recent research and patent literature highlight alternative catalytic methods for sulfonamide synthesis, which may be applicable for this compound:

  • Use of sulfonating agents like methanesulfonyl chloride in the presence of catalysts such as dimethylformamide (DMF) or hexamethylphosphoramide (HMPA) to facilitate sulfonamide formation at elevated temperatures (e.g., 85–145 °C) with controlled pressure and stirring. Such methods are documented for related sulfonamides and may be adapted for 3-fluoro-5-methylbenzene-1-sulfonamide synthesis.
  • Base-catalyzed fluorination and sulfonamide formation using mild bases like cesium carbonate in acetonitrile, enabling selective fluorination and high yields under environmentally friendly conditions. This approach may be relevant for fluorinated sulfonamide derivatives.

Data Table: Reaction Parameters for Sulfonamide Preparation (Adapted from Related Sulfonamide Processes)

Parameter Typical Range Notes
Reaction temperature (chlorosulfonation) 0–50 °C Control to avoid side reactions
Reaction temperature (amination) 0–30 °C Ambient or slightly cooled to control exotherm
Reaction time 1–8 hours Depends on scale and reagents
Solvent Toluene, dichloromethane, or neat Choice affects solubility and reaction rate
Catalysts DMF, HMPA (optional) Enhance sulfonylation efficiency
Pressure Atmospheric to slight positive pressure For volatile reagents and gases
Purification Crystallization, extraction To isolate pure sulfonamide

Research Findings and Considerations

  • Regioselectivity: The fluorine atom at the 3-position and methyl at the 5-position influence the electrophilic substitution pattern, favoring sulfonylation at the 1-position due to electronic effects.
  • Reactivity: The sulfonyl chloride intermediate is highly reactive and must be handled under controlled conditions to prevent hydrolysis or side reactions.
  • Catalyst Effects: Catalysts such as DMF or HMPA can significantly improve reaction rates and yields by stabilizing intermediates or activating reagents.
  • Environmental and Safety Aspects: Chlorosulfonic acid and sulfonyl chlorides are corrosive and require proper handling; alternative milder methods using catalytic fluorination and base catalysis offer greener options.
  • Scale-Up Potential: The described methods are adaptable to industrial scale with appropriate control of temperature, pressure, and reaction time to optimize yield and purity.

This detailed overview synthesizes authoritative data from patent literature and recent chemical research to present a comprehensive understanding of the preparation methods for 3-fluoro-5-methylbenzene-1-sulfonamide, emphasizing practical reaction conditions, mechanistic insights, and catalytic enhancements.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Sulfonamides have historically been used as antibacterial agents. The presence of the fluorine atom in 3-fluoro-5-methylbenzene-1-sulfonamide enhances its biological activity by increasing lipophilicity and altering the electronic properties of the molecule. Studies have shown that fluorinated sulfonamides exhibit improved potency against certain bacterial strains compared to their non-fluorinated counterparts. Research indicates that these compounds can inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis, thus providing a pathway for developing new antibiotics .

Case Study: Synthesis and Evaluation
A study focused on synthesizing various sulfonamide derivatives, including 3-fluoro-5-methylbenzene-1-sulfonamide, evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that the fluorinated derivative exhibited significant antibacterial activity, suggesting potential therapeutic applications in treating resistant bacterial infections .

Pesticide Development
Research has explored the use of fluorinated sulfonamides as potential candidates for developing new pesticides. The fluorine atom enhances the compound's stability and bioactivity against pests, making it an attractive option for agricultural applications. Field studies are ongoing to evaluate the effectiveness of these compounds in controlling pest populations while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between 3-Fluoro-5-methylbenzene-1-sulfonamide and analogous sulfonamides:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
3-Fluoro-5-methylbenzene-1-sulfonamide -F (3), -CH₃ (5) C₇H₇FNO₂S 188.20 High electronegativity, moderate lipophilicity
3-Amino-4-fluoro-5-methylbenzene-1-sulfonamide -NH₂ (3), -F (4), -CH₃ (5) C₇H₈FN₂O₂S 218.21 Additional amino group enhances solubility
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide -Cl (4-ClPh), -CH₃ (pyrazole) C₁₆H₁₄ClN₃O₂S 355.82 Bulky chlorophenyl group, pyrazole moiety
5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde -F (2-Ph), pyridine-sulfonyl C₁₆H₁₂FN₃O₃S 353.35 Fluorophenyl and heterocyclic components

Key Observations :

  • The amino group in 3-Amino-4-fluoro-5-methylbenzene-1-sulfonamide increases polarity and solubility compared to the target compound .
  • The chlorophenyl-pyrazole derivative has a higher molecular weight and steric bulk, likely affecting receptor binding kinetics.

Physicochemical Properties

Property 3-Fluoro-5-methylbenzene-1-sulfonamide 3-Amino-4-fluoro-5-methylbenzene-1-sulfonamide 4-[5-(4-Chlorophenyl)-...sulfonamide
Melting Point (°C) 145–148 (estimated) 162–165 198–200 (crystallographic data)
Solubility (H₂O) Low Moderate Very low
LogP (Lipophilicity) 1.8 0.9 3.5

Analysis :

  • The amino group in the analog from reduces LogP, improving aqueous solubility.

Q & A

Q. What computational tools predict the environmental fate of fluorinated sulfonamides?

  • Methodological Answer : Use:
  • EPI Suite : Estimate biodegradation half-lives and bioaccumulation factors.
  • Molecular Docking : Simulate interactions with environmental receptors (e.g., soil organic matter).
  • QSAR Models : Corrogate substituent effects with persistence metrics (e.g., PFAS analogs in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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